molecular formula C16H20N2O3 B555374 (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide CAS No. 66447-31-2

(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide

Cat. No.: B555374
CAS No.: 66447-31-2
M. Wt: 288.34 g/mol
InChI Key: GTAAIHRZANUVJS-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

H-LEU-AMC, also known as (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or 7-Leucylamido-4-methylcoumarin, is a fluorogenic peptidyl substrate . Its primary target is Leucine Aminopeptidase (LAP) , an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Mode of Action

H-LEU-AMC interacts with its target, Leucine Aminopeptidase, by serving as a substrate analog . Upon hydrolysis by the protease, H-LEU-AMC releases a strongly fluorescent group, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be easily detected at Ex/Em = 350/430nm .

Biochemical Pathways

The biochemical pathway primarily affected by H-LEU-AMC involves the hydrolysis of proteins by leucine aminopeptidase . The compound serves as a substrate for this enzyme, and upon hydrolysis, it releases the fluorescent AMC group . This process is fundamental to the protein degradation mechanisms employed by bacteria .

Pharmacokinetics

It is soluble in methanol , which suggests that it could be well-absorbed in biological systems. The compound is typically stored at -20°C , indicating that it is stable under low temperatures.

Result of Action

The primary result of H-LEU-AMC’s action is the release of the fluorescent AMC group upon hydrolysis by leucine aminopeptidase . This fluorescence serves as a marker for the activity of the enzyme, allowing researchers to easily monitor and measure the enzyme’s activity .

Action Environment

The action of H-LEU-AMC is influenced by environmental factors such as temperature and light exposure . The compound is typically stored at -20°C and should be protected from light . These conditions help maintain the stability and efficacy of the compound. Furthermore, the compound’s fluorescence, a key aspect of its function, can be easily detected in an aqueous environment .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antimicrobial activity, suggesting that it interacts with biomolecules in bacteria to inhibit their growth

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cellular processes. For instance, it has been shown to have antimicrobial activity, suggesting that it can affect bacterial cells by inhibiting their growth

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-7-amido-4-methylcoumarin hydrochloride involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAIHRZANUVJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216678
Record name 7-Leucylamido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66447-31-2
Record name L-Leucine-7-amido-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66447-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Leucylamido-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Leucylamido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
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(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
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(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide

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